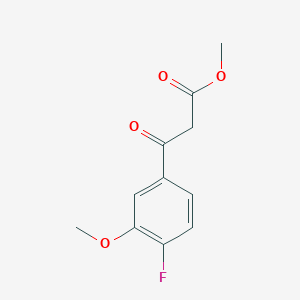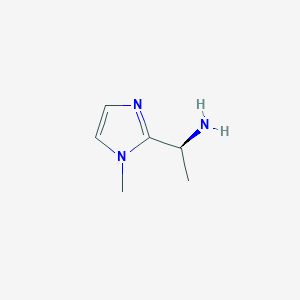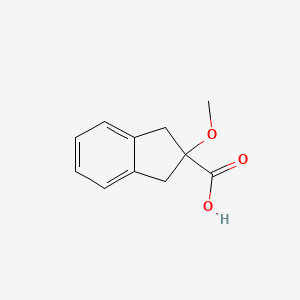
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a formyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. The molecular formula of this compound is C10H7N3O, and it has a molecular weight of approximately 185.18 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which involves the reaction of acetophenone hydrazones with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This reaction yields formylpyrazoles with high efficiency, typically ranging from 90% to 95% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the Vilsmeier-Haack reaction or similar formylation techniques. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(5-carboxy-1H-pyrazol-1-yl)benzonitrile.
Reduction: 4-(5-hydroxymethyl-1H-pyrazol-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group and pyrazole ring are key functional groups that contribute to its biological activity. For example, the compound may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-(1H-pyrazol-1-yl)benzonitrile: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile: A positional isomer with the formyl group at a different position on the pyrazole ring, potentially leading to different properties.
5-(1-phenyl-1H-pyrazol-4-yl)nicotinamide: Contains a nicotinamide moiety instead of a benzonitrile group, which may influence its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7N3O |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
4-(5-formylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)14-11(8-15)5-6-13-14/h1-6,8H |
Clave InChI |
IDZFNQNYWNRPGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N2C(=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


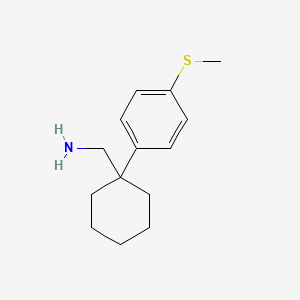
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
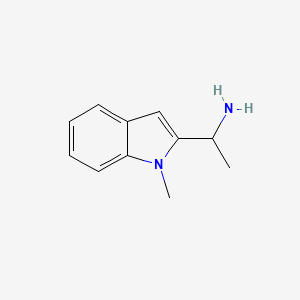
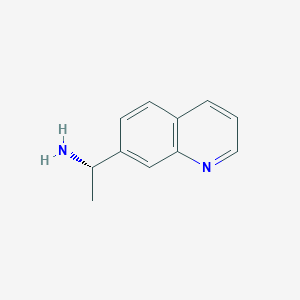
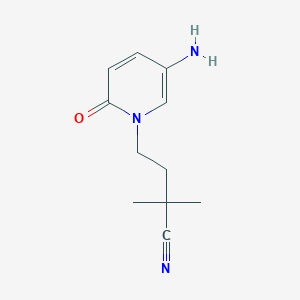
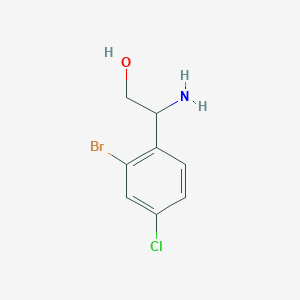
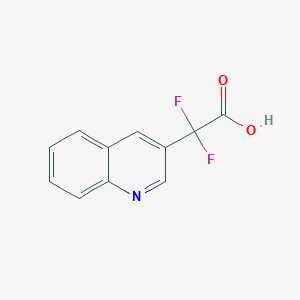
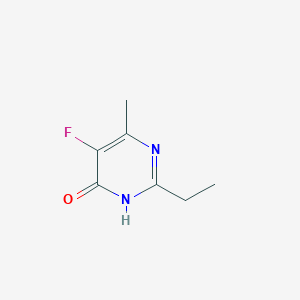
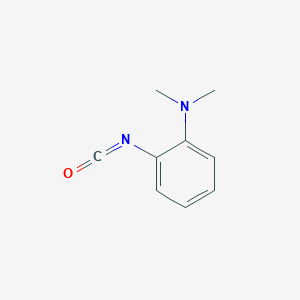
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
